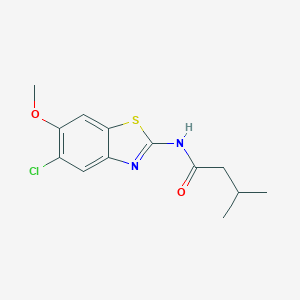
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide, also known as IDM, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. In
作用机制
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the inhibition of PKCα and PKCβ through the binding of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide to the catalytic domain of PKC. This binding results in the inhibition of PKC activity, leading to the induction of apoptosis in cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In vivo studies have shown that N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide inhibits tumor growth in mouse models of breast and lung cancer.
实验室实验的优点和局限性
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a selective inhibitor of PKCα and PKCβ, making it a useful tool for studying the role of these kinases in various cellular processes. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
未来方向
There are several future directions for the study of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of PKCα and PKCβ based on the structure of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide. Additionally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a tool for studying the role of PKC in various cellular processes such as cell differentiation and migration could be explored. Another future direction is the development of new formulations of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide that improve its solubility and half-life in vivo, making it a more effective anticancer agent. Finally, the use of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide in combination with other anticancer agents could be explored to enhance its effectiveness in cancer treatment.
合成方法
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 4-iodo-2,5-dimethylphenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The purity of the synthesized N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been studied for its potential use as an inhibitor of PKC, which is a family of serine/threonine protein kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various cancers, and its inhibition has been shown to induce apoptosis in cancer cells. N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been found to selectively inhibit PKCα and PKCβ, making it a potential anticancer agent.
属性
分子式 |
C16H16INO2 |
|---|---|
分子量 |
381.21 g/mol |
IUPAC 名称 |
N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16INO2/c1-10-9-15(11(2)8-14(10)17)18-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
KVPOREIQHRGNOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)